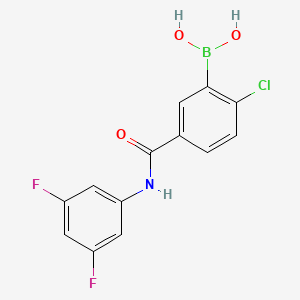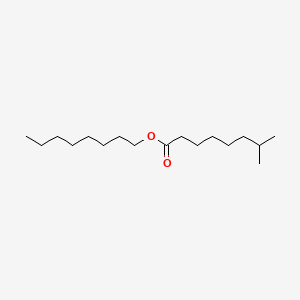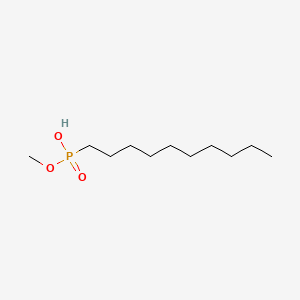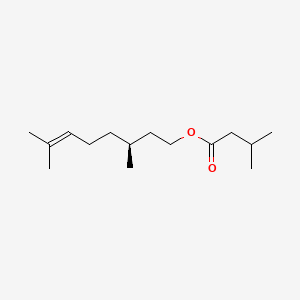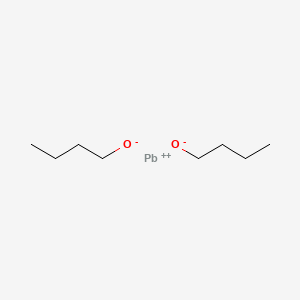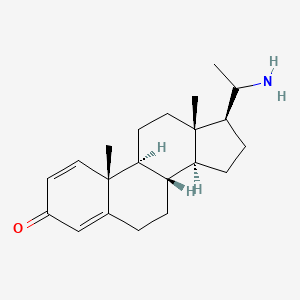
3-Pentanol, 2-nitro-, (R*,R*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanol, 2-nitro-, (R*,R*)- is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 2-nitro-, (R*,R*)- typically involves the nitration of 3-pentanol. The nitration process can be carried out using nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-Pentanol, 2-nitro-, (R*,R*)- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanol, 2-nitro-, (R*,R*)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino alcohols.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro ketones.
Reduction: Amino alcohols.
Substitution: Various substituted nitro compounds.
Applications De Recherche Scientifique
3-Pentanol, 2-nitro-, (R*,R*)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pentanol, 2-nitro-, (R*,R*)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The secondary alcohol group can also interact with various biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pentanol, 2-nitro-, (R,S)-**
- 3-Nitro-2-pentanol
- 2-Nitro-3-pentanol
Uniqueness
3-Pentanol, 2-nitro-, (R*,R*)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. The presence of both a nitro group and a secondary alcohol makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
138668-26-5 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R,3R)-2-nitropentan-3-ol |
InChI |
InChI=1S/C5H11NO3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3/t4-,5-/m1/s1 |
Clé InChI |
UQCZRXRWSNMZEP-RFZPGFLSSA-N |
SMILES isomérique |
CC[C@H]([C@@H](C)[N+](=O)[O-])O |
SMILES canonique |
CCC(C(C)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
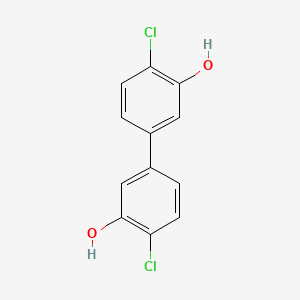

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
